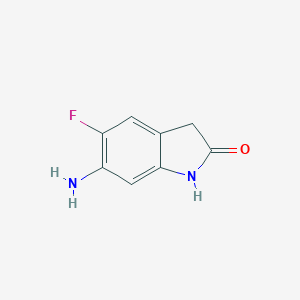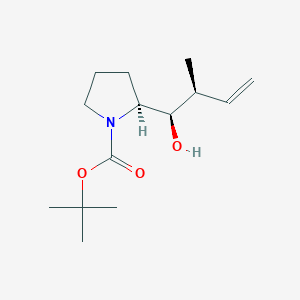
(クロロジフルオロメチル)トリメチルシラン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
(Chlorodifluoromethyl)trimethylsilane is an organosilicon compound with the molecular formula C4H9ClF2Si. It is a colorless liquid that is used as a reagent in organic synthesis, particularly in the introduction of difluoromethyl groups into organic molecules. The presence of both silicon and fluorine atoms in its structure imparts unique reactivity and properties, making it valuable in various chemical transformations.
科学的研究の応用
(Chlorodifluoromethyl)trimethylsilane has a wide range of applications in scientific research:
Organic Synthesis: It is used to introduce difluoromethyl groups into organic molecules, which can enhance the biological activity and stability of pharmaceuticals.
Materials Science: Utilized in the synthesis of fluorinated materials with unique properties such as high thermal stability and chemical resistance.
Agrochemistry: Employed in the development of agrochemicals with improved efficacy and environmental profiles.
Pharmaceutical Industry: Plays a role in the synthesis of enzyme inhibitors and other bioactive compounds
作用機序
Target of Action
(Chlorodifluoromethyl)trimethylsilane is a partially fluorinated compound . It is primarily used in materials science, agrochemistry, and the pharmaceutical industry . The primary targets of this compound are organic compounds that can undergo fluoroalkylation .
Mode of Action
(Chlorodifluoromethyl)trimethylsilane, also known as Hu reagent, can generate difluorocarbene at higher temperatures catalyzed by chloride ion . It can undergo difluoromethylenation of alkenes, alkynes, TMSCN, benzyl, and alkylzinc halides .
Biochemical Pathways
It is known to be involved in the fluoroalkylation process , which can modify the properties of organic compounds and influence various biochemical pathways.
Pharmacokinetics
It is known that the compound has a predicted boiling point of 900±400 °C and a predicted density of 1039±006 g/cm3 . These properties may influence its bioavailability and distribution in the body.
Result of Action
The molecular and cellular effects of (Chlorodifluoromethyl)trimethylsilane’s action largely depend on the specific organic compounds it interacts with. By introducing difluoromethylene groups into these compounds, it can significantly alter their chemical properties and biological activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (Chlorodifluoromethyl)trimethylsilane. For instance, the generation of difluorocarbene is temperature-dependent . Furthermore, the compound’s stability and reactivity can be affected by factors such as pH, presence of other chemicals, and storage conditions .
生化学分析
Biochemical Properties
(Chlorodifluoromethyl)trimethylsilane is known to generate difluorocarbene at higher temperatures catalyzed by chloride ion . It can be used for the synthesis of gem-difluoroolefins from carbonyl compounds
Molecular Mechanism
The molecular mechanism of (Chlorodifluoromethyl)trimethylsilane involves the generation of difluorocarbene, which can react with various substrates
準備方法
Synthetic Routes and Reaction Conditions: (Chlorodifluoromethyl)trimethylsilane can be synthesized through the reaction of chlorodifluoromethane with trimethylsilyl chloride in the presence of a base. The reaction typically proceeds as follows:
CF2Cl2+TMSCl→TMSCF2Cl+HCl
where TMSCl represents trimethylsilyl chloride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the product.
Industrial Production Methods: On an industrial scale, (Chlorodifluoromethyl)trimethylsilane is produced using similar methods but optimized for large-scale synthesis. This involves the use of continuous flow reactors and efficient separation techniques to ensure high purity and yield of the product.
化学反応の分析
Types of Reactions: (Chlorodifluoromethyl)trimethylsilane undergoes various types of chemical reactions, including:
Difluoromethylenation: It reacts with alkenes, alkynes, and other unsaturated compounds to introduce difluoromethylene groups.
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorodifluoromethyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Triphenylphosphine (PPh3): Used in combination with (Chlorodifluoromethyl)trimethylsilane for the synthesis of gem-difluoroolefins from carbonyl compounds.
Chloride Ion Catalysis: At higher temperatures, chloride ions can catalyze the generation of difluorocarbene from (Chlorodifluoromethyl)trimethylsilane.
Major Products:
Gem-Difluoroolefins: Formed from the reaction with carbonyl compounds.
Difluoromethylene Derivatives: Resulting from difluoromethylenation reactions with various substrates.
類似化合物との比較
(Bromodifluoromethyl)trimethylsilane: Similar in structure but contains a bromine atom instead of chlorine.
(Trifluoromethyl)trimethylsilane: Contains an additional fluorine atom, making it more reactive in certain transformations.
Uniqueness: (Chlorodifluoromethyl)trimethylsilane is unique due to its balanced reactivity and stability, making it a versatile reagent in organic synthesis. Its ability to generate difluorocarbene under mild conditions sets it apart from other similar compounds .
特性
IUPAC Name |
[chloro(difluoro)methyl]-trimethylsilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9ClF2Si/c1-8(2,3)4(5,6)7/h1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGLFKUGPLIRHCC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C(F)(F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClF2Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: (Chlorodifluoromethyl)trimethylsilane serves as a precursor for both difluoromethyl (CF2H) and difluoromethylene (CF2) units. This dual reactivity makes it highly valuable in synthesizing various organofluorine compounds, including gem-difluoroolefins. [, ]
A: Research suggests that (Chlorodifluoromethyl)trimethylsilane (TMSCF2Cl) demonstrates superior reactivity compared to TMSCF2Br and TMSCF3 when synthesizing gem-difluoroolefins from carbonyl compounds. [, ]
A: The reaction mirrors a typical Wittig-type gem-difluoroolefination. (Chlorodifluoromethyl)trimethylsilane reacts with PPh3, likely forming a difluoromethylene phosphonium ylide intermediate. This ylide then undergoes olefination with aldehydes or activated ketones, yielding the desired gem-difluoroolefin. [, ]
A: While effective with aldehydes and activated ketones, the reaction of (Chlorodifluoromethyl)trimethylsilane with less reactive ketones might require modified reaction conditions or might not proceed efficiently. []
A: Gem-difluoroolefins are valuable building blocks in organic synthesis. They can be used to prepare various fluorine-containing compounds, which are highly sought after in medicinal chemistry due to their unique properties. They can also act as bioisosteres for enzyme inhibitors. []
A: (Chlorodifluoromethyl)trimethylsilane can be used for the chlorodifluoromethylation of aldehydes in the presence of a catalytic amount of TBAF in polar solvents, producing difluoromethylated alcohols. []
A: Electroreduction of (Chlorodifluoromethyl)trimethylsilane yields different products depending on the solvent system. In THF/HMPA, Me3SiCF2SiMe3, which acts as a difluoromethylene dianion equivalent, is favored. In contrast, THF/TDA-1 favors Me3SiCF2CF2SiMe3, which acts as a perfluorovinyl anion equivalent at room temperature or a tetrafluoroethylene dianion equivalent at low temperatures. This highlights the versatility of (Chlorodifluoromethyl)trimethylsilane in accessing various fluorinated building blocks. []
A: The development and utilization of (Chlorodifluoromethyl)trimethylsilane contribute significantly to the advancement of fluoroalkylation chemistry. This area is crucial for developing new methodologies to incorporate fluorine atoms or fluorinated groups into organic molecules, which has vast applications in pharmaceuticals, agrochemicals, and material sciences. []
A: Several scientific publications and databases provide valuable information. The provided research articles from Semantic Scholar offer detailed insights into the reactions, mechanisms, and applications of (Chlorodifluoromethyl)trimethylsilane. [, , , , , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
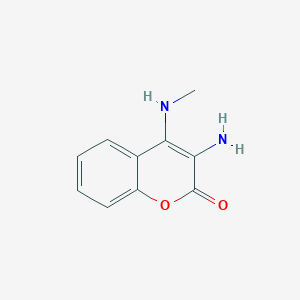


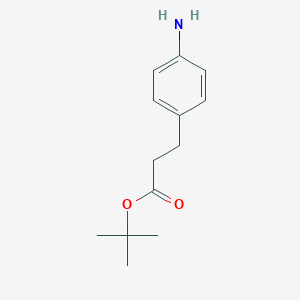
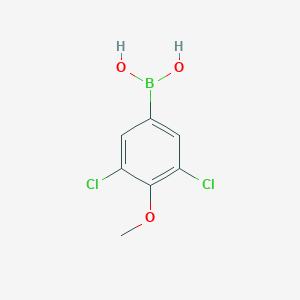


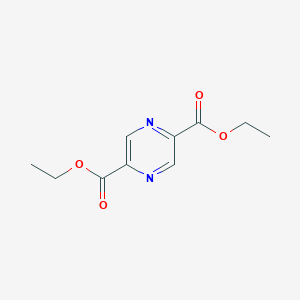
![1-[4-(5-Nitro-1H-indol-3-YL)-1-piperidinyl]ethanone](/img/structure/B179603.png)

![(1S,5R)-tert-Butyl 7-oxo-6-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B179609.png)
